molecular formula C19H14ClN5O4 B1663703 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride

Cat. No.: B1663703
M. Wt: 411.8 g/mol
InChI Key: ROSFKXDQMBPYQQ-UHFFFAOYSA-N
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Description

RS 25344 hydrochloride is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. This compound has shown significant potential in various scientific research fields due to its ability to modulate intracellular signaling pathways .

Biochemical Analysis

Biochemical Properties

RS 25344 Hydrochloride interacts with the enzyme PDE4, inhibiting its activity and leading to an increase in intracellular cAMP levels . This interaction is highly selective, with RS 25344 Hydrochloride showing weak inhibitory effects on other phosphodiesterases such as PDE1, PDE2, and PDE3 .

Cellular Effects

The increase in cAMP levels caused by RS 25344 Hydrochloride can have various effects on cellular processes. For instance, it has been shown to inhibit the release of interleukin-5 (IL-5) and tumor necrosis factor-alpha (TNF-α) in isolated human peripheral blood mononuclear cells . These effects suggest that RS 25344 Hydrochloride may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of RS 25344 Hydrochloride involves its binding to PDE4, inhibiting the enzyme’s activity and preventing the breakdown of cAMP . This leads to an increase in intracellular cAMP levels, which can affect various cellular processes, including gene expression and enzyme activation or inhibition.

Metabolic Pathways

RS 25344 Hydrochloride is involved in the cAMP signaling pathway by inhibiting the activity of PDE4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RS 25344 hydrochloride involves multiple steps, starting with the formation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:

    Formation of the pyrido[2,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the nitrophenyl group: This step involves a nitration reaction to introduce the nitro group onto the phenyl ring.

    Attachment of the pyridinylmethyl group: This is achieved through a substitution reaction, where the pyridinylmethyl group is introduced onto the core structure.

Industrial Production Methods: Industrial production of RS 25344 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve consistent results .

Types of Reactions:

    Oxidation: RS 25344 hydrochloride can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in RS 25344 hydrochloride can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

RS 25344 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the role of PDE4 in various chemical processes.

    Biology: Employed in research on intracellular signaling pathways, particularly those involving cAMP.

    Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation, memory enhancement, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PDE4 .

Comparison with Similar Compounds

RS 25344 hydrochloride is unique due to its high selectivity for PDE4 over other phosphodiesterase isoforms. Similar compounds include:

    Rolipram: Another PDE4 inhibitor with similar effects but different chemical structure.

    Roflumilast: A PDE4 inhibitor used clinically for the treatment of chronic obstructive pulmonary disease (COPD).

    Cilomilast: A PDE4 inhibitor investigated for its potential in treating inflammatory diseases.

RS 25344 hydrochloride stands out due to its potent inhibitory activity and selectivity, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4.ClH/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13;/h1-11H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFKXDQMBPYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Nitrophenyl)-3-(4-pyridylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (450 mg, 1.20 mmoles), prepared, e.g., in Example 5, was suspended in methanol (5 ml) and to this suspension, 5 ml of a 5% HCl/methanol solution was added. The suspension was stirred for 45 minutes during which a clear solution was formed. The solvent was removed and the residue was triturated with ethyl ether. A white precipitate was formed and isolated by filtration yielding 439 mg (1.06 mmole, 89% yield) of 1-(3-nitrophenyl)-3-(4-pyridylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride (mp 265°-270° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
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1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
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1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
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1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
Reactant of Route 5
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride
Reactant of Route 6
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1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride

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